molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

2-Chloro-5-nitrobenzothiazole

Cat. No.: B1589442
CAS No.: 3622-38-6
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzothiazole is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its wide range of applications in various fields such as medicine, agriculture, and materials science. The presence of both chloro and nitro substituents on the benzothiazole ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothiazole typically involves the nitration of 2-chlorobenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-nitrobenzothiazole is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and biological activity. The nitro group enhances its potential for reduction reactions, while the chloro group facilitates nucleophilic substitution. This combination makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465089
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-38-6
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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